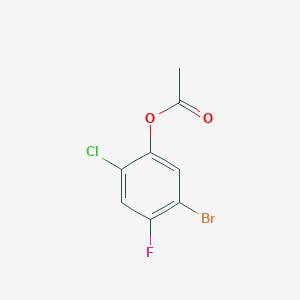

5-Bromo-2-chloro-4-fluorophenyl acetate

CAS No.:

Cat. No.: VC18650466

Molecular Formula: C8H5BrClFO2

Molecular Weight: 267.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5BrClFO2 |

|---|---|

| Molecular Weight | 267.48 g/mol |

| IUPAC Name | (5-bromo-2-chloro-4-fluorophenyl) acetate |

| Standard InChI | InChI=1S/C8H5BrClFO2/c1-4(12)13-8-2-5(9)7(11)3-6(8)10/h2-3H,1H3 |

| Standard InChI Key | SGMIUKOGIHWZMB-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC1=CC(=C(C=C1Cl)F)Br |

Introduction

Chemical Identity and Structural Analysis

5-Bromo-2-chloro-4-fluorophenyl acetate (IUPAC name: acetyloxy-5-bromo-2-chloro-4-fluorobenzene) is an aromatic ester derived from the acetylation of 5-bromo-2-chloro-4-fluorophenol. Its molecular formula is C₈H₅BrClFO₂, with a molecular weight of 279.48 g/mol (calculated based on analogous halogenated acetates ). The compound features a benzene ring substituted with bromine (position 5), chlorine (position 2), fluorine (position 4), and an acetyloxy group (position 1).

Structural Features

-

Substituent Effects: The electron-withdrawing halogens (Br, Cl, F) and the ester group influence the compound’s reactivity, particularly in electrophilic substitution reactions. The meta- and para-directing effects of the halogens may guide further functionalization .

-

Spectroscopic Signatures: While experimental NMR data for this compound are unavailable, similar structures, such as 5-bromo-2-chloro-4-fluorophenyl methyl carbonate, exhibit characteristic peaks in at δ 8.27 (d, 1H, aromatic) and δ 7.33 (t, 1H, aromatic) . IR spectroscopy would likely show C=O stretching at ~1740 cm⁻¹ (ester) and C-Br/C-Cl stretches between 600–800 cm⁻¹ .

Synthesis and Manufacturing

The synthesis of 5-bromo-2-chloro-4-fluorophenyl acetate can be inferred from methodologies used for analogous halogenated phenyl esters. A plausible route involves:

Step 1: Bromination of 4-Chloro-2-fluorophenol

4-Chloro-2-fluorophenol undergoes bromination using nitric acid and silver nitrate as catalysts, yielding 5-bromo-4-chloro-2-fluorophenol. This step mirrors the bromination of 4-chloro-2-fluorobenzoic acid described in patent CN104529735A, which achieved an 85% yield .

Step 2: Acetylation of the Phenol Intermediate

The phenol intermediate is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to form the acetate ester. This method is standard for phenol acetylation and is expected to proceed with >90% yield under optimized conditions .

Reaction Scheme:

Key Considerations

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures may isolate the product.

-

Yield Optimization: Controlling reaction temperature (20–40°C) and stoichiometric ratios minimizes byproducts like diacetylated derivatives .

Physicochemical Properties

Predicted and inferred properties of 5-bromo-2-chloro-4-fluorophenyl acetate are summarized below:

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C, releasing hydrogen bromide and hydrogen chloride gases .

-

Hydrolytic Sensitivity: The acetate ester is susceptible to hydrolysis under acidic or basic conditions, regenerating the phenol precursor .

Applications and Uses

Pharmaceutical Intermediates

The compound’s halogenated aromatic core is valuable in synthesizing active pharmaceutical ingredients (APIs). For example:

-

Antiviral Agents: Analogous bromo-chloro-fluorophenyl derivatives are intermediates in protease inhibitors .

-

Agrochemicals: Used in the synthesis of herbicides and fungicides targeting halogen-sensitive enzymes .

Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume